[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ORG-9273 is a neuromuscular blocking agent that has been studied for its potential use in anesthesia. It is a steroidal non-depolarizing agent, meaning it blocks the transmission of nerve impulses to muscles without causing initial muscle contractions. This compound has shown promise due to its rapid onset and recovery times, making it a potential alternative to other neuromuscular blocking agents used in clinical settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ORG-9273 involves multiple steps, starting with the preparation of the steroidal backboneThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: In an industrial setting, the production of ORG-9273 would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
化学反应分析
Types of Reactions: ORG-9273 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
ORG-9273 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the mechanisms of neuromuscular blocking agents.
Biology: Investigated for its effects on neuromuscular transmission and muscle physiology.
Medicine: Potential use as an anesthetic agent due to its rapid onset and recovery times.
Industry: Employed in the development of new neuromuscular blocking agents with improved pharmacological profiles
作用机制
ORG-9273 exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to these receptors, thereby inhibiting the transmission of nerve impulses to muscles. The blockade is non-depolarizing, meaning it does not cause initial muscle contractions. The compound’s rapid onset and recovery times are attributed to its efficient binding and unbinding kinetics .
Similar Compounds:
Vecuronium: Another steroidal non-depolarizing neuromuscular blocking agent with a similar mechanism of action.
Pancuronium: Known for its longer duration of action compared to ORG-9273.
Rocuronium: Has a faster onset but a slightly longer duration of action than ORG-9273.
Uniqueness of ORG-9273: ORG-9273 is unique due to its rapid onset and recovery times, making it a potential alternative to other neuromuscular blocking agents. Its pharmacokinetic profile allows for quick adjustments in anesthesia, reducing the risk of prolonged neuromuscular blockade .
属性
CAS 编号 |
135644-85-8 |
---|---|
分子式 |
C31H53N2O4+ |
分子量 |
517.8 g/mol |
IUPAC 名称 |
[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C31H53N2O4/c1-21(34)37-29-27(33(4)14-6-5-7-15-33)19-25-23-9-8-22-18-28(35)26(32-12-16-36-17-13-32)20-31(22,3)24(23)10-11-30(25,29)2/h22-29,35H,5-20H2,1-4H3/q+1/t22-,23?,24?,25?,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI 键 |
DHYOZTTVCWLBTR-JHKQNVCFSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@H](CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C |
规范 SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C |
同义词 |
Org 9273 Org-9273 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。